5-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
5-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a tetrahydrofuran ring, a thiadiazole ring, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.
Introduction of the Tetrahydrofuran Ring: This step involves the use of tetrahydrofuran derivatives, which can be introduced through nucleophilic substitution reactions.
Formation of the Tetrazole Ring: This is typically done by reacting azides with nitriles under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic ring and the tetrahydrofuran ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the tetrahydrofuran ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorine atom and the various rings in the structure may allow the compound to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-(tetrahydrofuran-2-yl)benzamide: Lacks the thiadiazole and tetrazole rings.
N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide: Lacks the fluorine atom.
5-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide: Lacks the tetrazole ring.
Uniqueness
The uniqueness of 5-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluorine atom, in particular, can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C14H12FN7O2S |
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Molecular Weight |
361.36 g/mol |
IUPAC Name |
5-fluoro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H12FN7O2S/c15-8-3-4-10(22-7-16-20-21-22)9(6-8)12(23)17-14-19-18-13(25-14)11-2-1-5-24-11/h3-4,6-7,11H,1-2,5H2,(H,17,19,23) |
InChI Key |
VKVGPGSHLAQMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
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